

# chlorophyll c absorption spectrum in different solvents

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: chlorophyll c

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## An In-depth Technical Guide to the Absorption Spectrum of **Chlorophyll c** in Various Solvents

For researchers, scientists, and professionals in drug development, understanding the spectral properties of chlorophylls is fundamental. **Chlorophyll c**, an accessory pigment found in many marine algae, plays a crucial role in photosynthesis by absorbing light in regions of the spectrum where chlorophyll a is less efficient.<sup>[1]</sup> Its unique porphyrin structure, lacking the phytol tail common to other chlorophylls, results in distinct absorption characteristics that are significantly influenced by the surrounding solvent environment.<sup>[2]</sup> This guide provides a detailed overview of the absorption spectra of **chlorophyll c** variants in different solvents, outlines a comprehensive experimental protocol for their determination, and visually represents the workflow.

## Data Presentation: Absorption Maxima of Chlorophyll c

The absorption spectrum of **chlorophyll c** is characterized by three main peaks in the visible range. The precise wavelengths of these maxima ( $\lambda_{\text{max}}$ ) exhibit a shift depending on the specific form of **chlorophyll c** (C<sub>1</sub>, C<sub>2</sub>, C<sub>3</sub>, and other derivatives) and the polarity of the solvent used for extraction.<sup>[3][4][5]</sup> Polar solvents like acetone and methanol tend to cause a bathochromic (red) shift in the absorption peaks compared to less polar solvents such as diethyl ether.<sup>[1][6]</sup> The quantitative data on these absorption maxima are summarized in the table below for easy comparison.

Chlorophyll c Type	Solvent	Peak I (nm)	Peak II (nm)	Peak III (nm)	Source
Chlorophyll c <sub>1</sub>	Diethyl ether	~444	~577	~626	<a href="#">[2]</a>
Chlorophyll c <sub>1</sub>	Diethyl ether	445.7	578.5	627.7	<a href="#">[7]</a>
Chlorophyll c <sub>1</sub>	Acetone	~447	~579	~629	<a href="#">[2]</a>
Chlorophyll c <sub>1</sub>	100% Acetone	446.1	577.9	629.1	<a href="#">[7]</a>
Nonpolar Chl c <sub>1</sub> -like	Acetone	450	581	629	
Chlorophyll c <sub>2</sub>	Diethyl ether	~447	~580	~627	<a href="#">[2]</a>
Chl c <sub>2</sub> -MGDG	Diethyl ether	452	581	630	
Chlorophyll c <sub>2</sub>	Acetone	~450	~581	~629	<a href="#">[2]</a>
Chl c <sub>2</sub> -MGDG	Acetone	452.5	582.0	630.5	
Chlorophyll c <sub>3</sub>	Diethyl ether	~452	~585	~625	<a href="#">[2]</a>
Chlorophyll c <sub>3</sub>	Acetone	~452	~585	~627	<a href="#">[2]</a>
Chl c-like	Acetone	450.5	581.5	630.3	

## Experimental Protocols

Determining the absorption spectrum of **chlorophyll c** involves a multi-step process, from sample collection to spectrophotometric analysis. The following protocol provides a detailed methodology based on established practices.[\[8\]](#)[\[9\]](#)[\[10\]](#)

### 1. Sample Preparation and Pigment Extraction

- **Sample Collection:** For algal sources, cells are concentrated by filtering a known volume of water through a membrane or glass fiber filter.[\[11\]](#) For plant tissues, a known fresh weight of the material is used.[\[9\]](#)[\[12\]](#)

- Extraction: The choice of solvent is critical as it affects extraction efficiency and the position of absorption maxima.[4][13] Commonly used polar solvents include acetone (80-100%), methanol, and ethanol.[9][10] Diethyl ether is a common nonpolar solvent used for these extractions.[10]
  - For Algal Samples: Place the filter in a centrifuge tube with a known volume of the chosen solvent (e.g., 10 mL of 90% acetone).[11]
  - For Plant Tissue: Grind the fresh tissue (e.g., 150 mg) with a mortar and pestle, adding a small amount of quartz sand and a few milliliters of the cooled solvent.[9] To prevent the degradation of chlorophyll to pheophytin, a neutralizing agent like magnesium carbonate ( $\text{MgCO}_3$ ) can be added during grinding.[10]
- Cell Disruption (Optional but Recommended): To ensure complete extraction, especially from robust cells, sonication or homogenization of the sample in the solvent can be performed. [11]
- Incubation: The mixture is typically steeped for a period, often overnight at a low temperature (e.g., 4°C) in the dark to maximize pigment extraction and minimize degradation.[11][14]

## 2. Clarification of Pigment Extract

- To remove cellular debris and other particulate matter that can cause light scattering and interfere with absorbance readings, the extract must be clarified.[3]
- Centrifugation: Centrifuge the extract at high speed (e.g., 4500 rpm for 5 minutes).[9]
- Supernatant Collection: Carefully transfer the clear, colored supernatant containing the pigments into a clean volumetric flask using a pipette.[9][10] The volume is then adjusted to a known final volume with the same solvent.

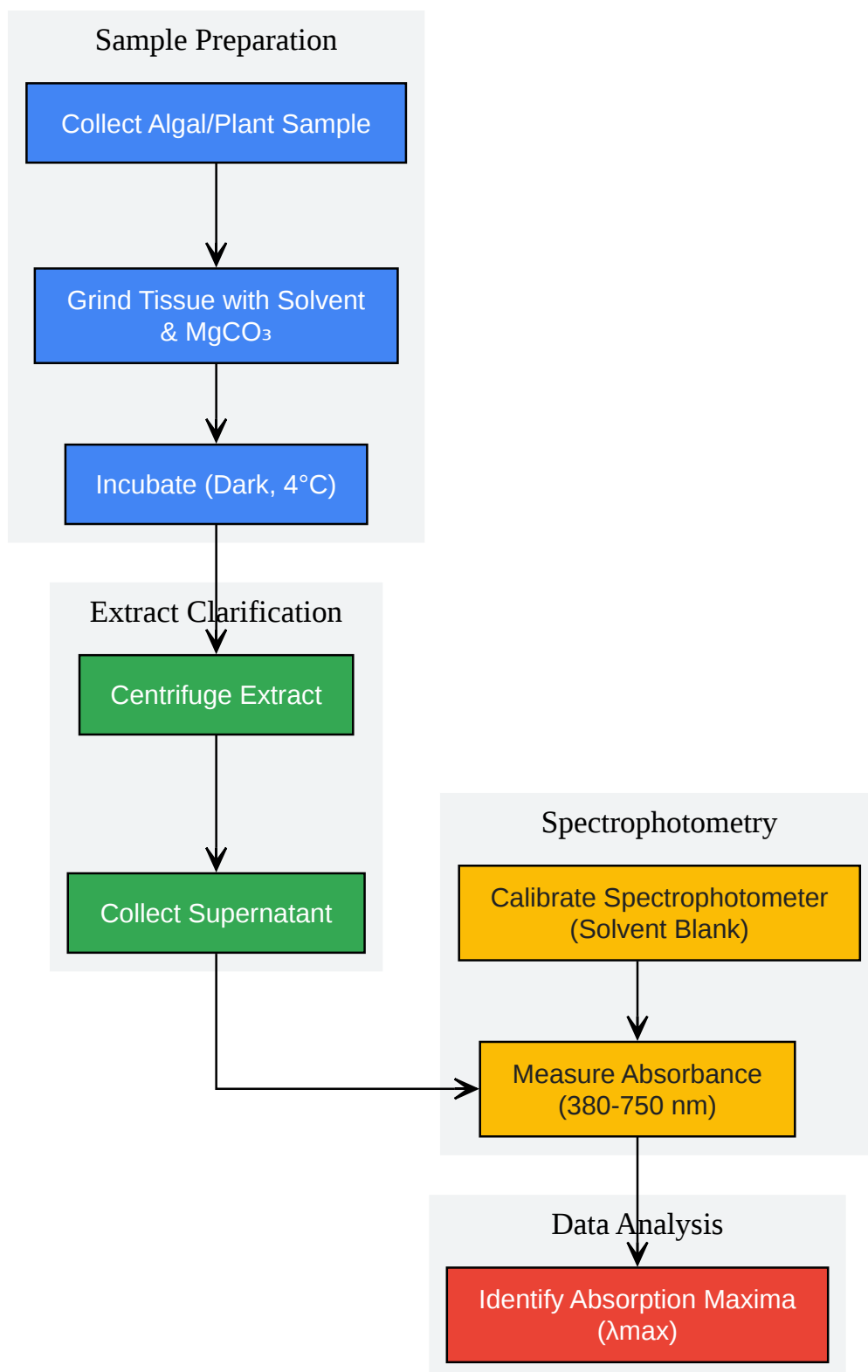
## 3. Spectrophotometric Measurement

- Instrumentation: A calibrated UV-VIS spectrophotometer with a bandwidth of 2 nm or less is required.[8] Use optically matched quartz or glass cuvettes with a 1 cm path length.[14]

- Instrument Warm-up: Allow the spectrophotometer to warm up for at least 30-45 minutes before taking measurements to ensure lamp stability.[\[14\]](#)
- Blanking: Calibrate the spectrophotometer to zero absorbance using a cuvette filled with the same solvent used for the extraction. This corrects for any absorbance from the solvent itself.[\[9\]](#)
- Sample Measurement:
  - Transfer an aliquot of the clarified pigment extract to a clean cuvette.
  - Place the cuvette in the spectrophotometer.
  - Scan the absorbance of the sample across the desired wavelength range (typically 380-750 nm).[\[12\]](#)
  - Record the absorbance values, paying close attention to the wavelengths of maximum absorbance ( $\lambda_{\text{max}}$ ).
- Turbidity Check: Measure the absorbance at 750 nm. A reading greater than zero indicates turbidity in the sample, which can lead to an overestimation of pigment concentration.[\[3\]](#)[\[11\]](#)  
If the reading is high, the sample should be re-centrifuged or filtered.[\[14\]](#)

## Mandatory Visualization

The logical flow of the experimental procedure for determining the absorption spectrum of **chlorophyll c** is illustrated below.



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Caption: Experimental workflow for **chlorophyll c** absorption spectroscopy.

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